2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-((4-AMINO-5-(TRI-F-ME)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-(TRI-F-ME)PH)ACETAMIDE is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring, an amine group, and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-AMINO-5-(TRI-F-ME)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-(TRI-F-ME)PH)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Attachment of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol intermediates and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl groups, potentially leading to the formation of amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-AMINO-5-(TRI-F-ME)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-(TRI-F-ME)PH)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl groups may play a crucial role in binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with diverse biological activities.
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure.
Uniqueness
2-((4-AMINO-5-(TRI-F-ME)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-(TRI-F-ME)PH)ACETAMIDE is unique due to the presence of multiple trifluoromethyl groups, which can enhance its lipophilicity and metabolic stability. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H9F6N5OS |
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Molecular Weight |
385.29 g/mol |
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H9F6N5OS/c13-11(14,15)6-2-1-3-7(4-6)20-8(24)5-25-10-22-21-9(23(10)19)12(16,17)18/h1-4H,5,19H2,(H,20,24) |
InChI Key |
XWNCLFKJSZGDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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